2-Acetoxy-2-methylpropanoic acid

Beschreibung

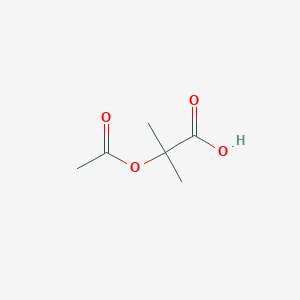

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFXRKHWKGFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324488 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-98-8 | |

| Record name | NSC406834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(acetyloxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetyloxy 2 Methylpropanoic Acid

Direct Acylation Routes

Direct acylation involves the introduction of an acetyl group onto a precursor molecule, typically 2-hydroxy-2-methylpropanoic acid. This transformation can be accomplished using various acetylating agents and catalysts.

Acylation of Propanoic Acid Derivatives

The most straightforward approach to synthesizing 2-(acetyloxy)-2-methylpropanoic acid is the direct acylation of 2-hydroxy-2-methylpropanoic acid. This reaction is analogous to the well-established esterification of alcohols. Common acetylating agents for this purpose include acetic anhydride (B1165640) and acetyl chloride.

One patented method describes the synthesis of the closely related (S)-2-acetyloxypropionic acid by reacting an aqueous solution of lactic acid with acetic anhydride. google.comgoogle.com In this process, water is first removed from the lactic acid solution, and the subsequent reaction with acetic anhydride yields the desired acetylated product. google.com The in situ generated acetic acid can serve as a solvent and aid in the process. google.com

Another approach involves the use of acetyl chloride. For instance, (S)-2-acetyloxypropionic acid chloride, a key intermediate for certain pharmaceuticals, is prepared from lactic acid using acetyl chloride as the acetylating agent. google.com This acid chloride can then be hydrolyzed to the corresponding carboxylic acid.

The choice of acetylating agent and reaction conditions can be summarized as follows:

| Acetylating Agent | Precursor | Catalyst/Conditions | Product | Reference |

| Acetic Anhydride | 2-Hydroxy-2-methylpropanoic acid | Acid catalyst (e.g., H₂SO₄) or base catalyst (e.g., pyridine) | 2-(Acetyloxy)-2-methylpropanoic acid | youtube.comyoutube.com |

| Acetic Anhydride | Lactic Acid (aqueous solution) | Acetic acid (formed in situ), heat | (S)-2-Acetyloxypropionic acid | google.comgoogle.com |

| Acetyl Chloride | 2-Hydroxy-2-methylpropanoic acid | Base (e.g., pyridine) to neutralize HCl | 2-(Acetyloxy)-2-methylpropanoic acid | youtube.comlibretexts.org |

| Acetyl Chloride | Lactic Acid | - | (S)-2-Acetoxypropionyl chloride | google.com |

Mechanistic Considerations of Acylation Reactions

The mechanism of acylation depends on the acetylating agent and the catalyst used. When using acetic anhydride with an acid catalyst, the reaction proceeds via the protonation of one of the carbonyl oxygens of the anhydride, which activates it towards nucleophilic attack by the hydroxyl group of 2-hydroxy-2-methylpropanoic acid. A subsequent elimination of a molecule of acetic acid yields the final product.

With a basic catalyst such as pyridine (B92270), the base can deprotonate the hydroxyl group of the propanoic acid derivative, increasing its nucleophilicity. Alternatively, the base can attack the acetic anhydride to form a more reactive acetylpyridinium intermediate, which is then readily attacked by the alcohol.

In the case of acetyl chloride, the reaction is a classic nucleophilic acyl substitution. ualberta.ca The lone pair of electrons on the oxygen of the hydroxyl group of 2-hydroxy-2-methylpropanoic acid attacks the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. This reaction is typically performed in the presence of a non-nucleophilic base like pyridine to scavenge the hydrogen chloride that is produced. libretexts.org

Hydrolytic Pathways to 2-(Acetyloxy)-2-methylpropanoic acid

An alternative synthetic route involves the hydrolysis of a more reactive carboxylic acid derivative, such as an acid chloride. This method is particularly useful when the corresponding acid chloride is readily accessible.

Hydrolysis of 2-(Acetyloxy)-2-methylpropanoyl Chloride

The hydrolysis of 2-(acetyloxy)-2-methylpropanoyl chloride offers a direct pathway to the desired carboxylic acid. Acid chlorides are highly reactive towards nucleophiles, and water can act as the nucleophile in this reaction. quora.com The reaction of acetyl chloride with water to form acetic acid is a well-documented example of this type of transformation. youtube.com

The general reaction is a nucleophilic acyl substitution, where a water molecule attacks the carbonyl carbon of the acid chloride. libretexts.org This is followed by the departure of the chloride ion and deprotonation to yield the carboxylic acid. The high reactivity of acid chlorides ensures that this reaction proceeds readily. quora.com For instance, the synthesis of iopamidol (B1672082) involves the hydrolysis of an acetylated intermediate as a final step. google.comjustia.com

Controlled Hydrolysis Conditions and Selectivity

Due to the high reactivity of acid chlorides, their hydrolysis can be vigorous and may even occur with atmospheric moisture. youtube.com Therefore, controlling the reaction conditions is crucial to ensure selectivity and prevent unwanted side reactions. The hydrolysis is often carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid formed as a byproduct. libretexts.org This prevents the buildup of a strong acid, which could potentially catalyze the hydrolysis of the newly formed ester group in the product, although this is less of a concern for tertiary esters under mild conditions.

The reaction is typically performed at low temperatures to moderate the reaction rate. The choice of solvent is also important, with inert solvents often being used to dissolve the acid chloride before the addition of water.

Emerging Synthetic Strategies

Research into more efficient and environmentally friendly synthetic methods is ongoing. Some emerging strategies for the acylation of alcohols, which can be applied to the synthesis of 2-(acetyloxy)-2-methylpropanoic acid, include the use of novel catalysts and reaction media.

Trimethylsilyl trifluoromethanesulfonate (B1224126) has been reported as a highly effective catalyst for the acylation of alcohols, including tertiary alcohols, with acid anhydrides. acs.org This catalyst allows for rapid and clean reactions under milder conditions compared to traditional methods. acs.org

Enzymatic catalysis, using lipases, offers a green alternative for esterification reactions. These enzymes can exhibit high selectivity, including enantioselectivity, and operate under mild reaction conditions. youtube.com

Furthermore, the development of novel catalytic systems, such as those based on nickel for the cross-coupling of tertiary alcohols, presents new possibilities for forming the ester bond in sterically hindered molecules. acs.org The use of ionic liquids as reaction media is another area of active research, potentially offering advantages in terms of catalyst recycling and product separation. researchgate.net

| Strategy | Catalyst/Reagent | Advantages | Reference |

| Catalytic Acylation | Trimethylsilyl trifluoromethanesulfonate | High efficiency, mild conditions, fast reaction times | acs.org |

| Enzymatic Acylation | Lipases | High selectivity, mild conditions, environmentally friendly | youtube.com |

| Nickel-Catalyzed Cross-Coupling | CgPhen-DalPhos/NiII | Broad scope for tertiary alcohols | acs.org |

| Ionic Liquids | e.g., [bmim]BF₄ | Potential for catalyst recycling, improved reaction rates | researchgate.net |

Novel Catalytic Approaches for Carbon-Carbon Bond Formation

The construction of the 2-hydroxy-2-methylpropanoic acid backbone is a critical first step. While traditional methods exist, recent research has explored novel catalytic strategies to enhance efficiency and selectivity. One promising area is the catalytic carbonylation of appropriate precursors. Although direct catalytic carbonylation to form 2-(acetyloxy)-2-methylpropanoic acid is not extensively documented, related carbonylation reactions of alcohols and their derivatives to produce carboxylic acids and esters are well-established and offer a potential pathway. researchgate.netbohrium.com

For instance, the carbonylation of tertiary alcohols, structurally similar to the precursor of the target molecule, can be achieved using various homogeneous and heterogeneous catalyst systems. bohrium.com Palladium-based catalysts, in particular, have shown efficacy in the carbonylation of alcohols to their corresponding carboxylic acids under specific reaction conditions. researchgate.net The development of catalyst systems that can operate under milder conditions and with higher selectivity remains an active area of research.

Furthermore, enzymatic approaches offer a highly selective route to the precursor, 2-hydroxyisobutyric acid. The enzyme 2-hydroxyisobutyryl-CoA mutase, for example, is involved in the biological isomerization of 3-hydroxybutyryl-coenzyme A to 2-hydroxyisobutyryl-coenzyme A, which can then be hydrolyzed to 2-hydroxyisobutyric acid. wikipedia.org Biotechnological production of 2-hydroxyisobutyric acid from renewable feedstocks like methanol (B129727) has been demonstrated in genetically modified microorganisms, showcasing a sustainable route to the precursor. asm.orgnih.gov

Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including the acetylation step to form 2-(acetyloxy)-2-methylpropanoic acid. The focus is on reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

A significant development is the use of solid acid catalysts for acetylation reactions. These catalysts, such as Amberlyst-15, zeolite Beta, K-10 Montmorillonite, and niobium phosphate, offer advantages over traditional homogeneous acid catalysts as they are easily separable from the reaction mixture and can often be reused. nih.gov Solventless, or neat, reaction conditions are also a key feature of green synthesis protocols. The acetylation of alcohols and phenols with acetic anhydride has been successfully carried out under solvent-free conditions, often at ambient temperatures, using recyclable sulfonic acid catalysts. cdnsciencepub.com This approach minimizes the use of volatile organic compounds, reducing the environmental impact of the synthesis. cdnsciencepub.commdpi.com

Catalyst-free acetylation methods have also been explored. For certain substrates, the reaction between an alcohol and acetic acid can proceed at elevated temperatures without the need for an external catalyst, offering a simplified and environmentally friendly procedure. researchgate.net The self-catalyzed esterification of 2-hydroxyisobutyric acid with methanol has been reported, suggesting that similar principles could be applied to its acetylation. researchgate.net

Enzymatic acetylation represents another green alternative. Lipases are known to catalyze acylation reactions with high selectivity and under mild conditions. While specific enzymatic acetylation of 2-hydroxy-2-methylpropanoic acid is not widely reported, the broad substrate specificity of many lipases suggests this is a viable and environmentally benign synthetic route to explore.

| Catalyst Type | Acetylating Agent | Reaction Conditions | Key Advantages |

| Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites) | Acetic Anhydride | Solventless or with green solvents | Reusable, easy separation, reduced waste. nih.govcdnsciencepub.com |

| Enzymes (e.g., Lipases) | Various acyl donors | Mild (temperature, pH) | High selectivity, biodegradable catalyst. |

| Catalyst-Free | Acetic Acid | Elevated temperature | Simplified process, no catalyst contamination. researchgate.net |

Purification and Isolation Techniques in Synthesis

The purification and isolation of 2-(acetyloxy)-2-methylpropanoic acid from the reaction mixture are crucial to obtain a product of high purity. Standard techniques for the purification of carboxylic acids are generally applicable.

A common initial purification step involves extraction. The reaction mixture can be dissolved in a suitable solvent and washed with water to remove water-soluble impurities. The product, being a carboxylic acid, can then be extracted into an aqueous basic solution, followed by acidification to precipitate the purified acid, which is then extracted into an organic solvent. nih.gov For related compounds like 2-(4-bromophenyl)-2-methylpropanoic acid, a typical workup involves extraction with a solvent like dichloromethane, followed by drying and evaporation. googleapis.com

Crystallization is a powerful technique for purifying solid compounds like 2-(acetyloxy)-2-methylpropanoic acid. Recrystallization from a suitable solvent or solvent mixture can significantly enhance purity. For a similar compound, recrystallization from aqueous methanol has been shown to be effective. googleapis.com Melt crystallization is another potential technique that avoids the use of solvents altogether and can be optimized by controlling parameters such as cooling rate and crystallization time. researchgate.net Fractional crystallization has also been employed for the purification of acrylic acid from aqueous solutions by eliminating the eutectic point. google.com

Chromatographic techniques are employed for achieving very high purity or for separating closely related compounds. High-performance liquid chromatography (HPLC) is a versatile tool for both analytical and preparative separations of carboxylic acids. For instance, chiral HPLC has been used for the resolution of enantiomers of a related phenoxypropanoic acid. researchgate.net Gas chromatography (GC) can also be used for purity analysis, often after derivatization of the carboxylic acid to a more volatile ester. googleapis.com

| Purification Technique | Principle | Applicability to 2-(Acetyloxy)-2-methylpropanoic acid |

| Extraction | Partitioning between immiscible liquid phases based on solubility and pKa. nih.gov | Effective for initial cleanup and separation from neutral and basic impurities. |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | A primary method for obtaining high-purity solid product. googleapis.com |

| Melt Crystallization | Fractional solidification of the molten compound based on melting point differences. researchgate.net | A solvent-free purification method suitable for thermally stable compounds. |

| Chromatography (HPLC, GC) | Differential partitioning between a stationary and a mobile phase. googleapis.comresearchgate.net | Used for high-purity separations and analytical purity assessment. |

Chemical Reactivity and Derivatization Strategies of 2 Acetyloxy 2 Methylpropanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as its reduction to the corresponding primary alcohol.

Esterification Reactions

The conversion of the carboxylic acid moiety of 2-(acetyloxy)-2-methylpropanoic acid to an ester can be achieved through several methods, most commonly via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. Subsequent dehydration yields the ester product.

For instance, the reaction of 2-(acetyloxy)-2-methylpropanoic acid with methanol (B129727) under acidic conditions would yield methyl 2-(acetyloxy)-2-methylpropanoate. The general reaction is as follows:

CH₃COOC(CH₃)₂COOH + R'OH ⇌ CH₃COOC(CH₃)₂COOR' + H₂O

The position of the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

| Reactant (Alcohol) | Catalyst | Product | Reference |

| Methanol | H₂SO₄ | Methyl 2-(acetyloxy)-2-methylpropanoate | nih.govquora.com |

| Ethanol | H₂SO₄ | Ethyl 2-(acetyloxy)-2-methylpropanoate | nih.govquora.com |

Amidation Reactions

The carboxylic acid functionality can also be converted to an amide. A common strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used for the preparation of the acyl chloride. The subsequent addition of an amine, typically in the presence of a base to neutralize the HCl byproduct, leads to the formation of the corresponding amide.

Alternatively, direct amidation can be achieved using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This method is often preferred for its mild reaction conditions and high yields. masterorganicchemistry.com For example, the reaction of 2-(acetyloxy)-2-methylpropanoic acid with a primary or secondary amine in the presence of a coupling agent would yield the corresponding N-substituted 2-(acetyloxy)-2-methylpropanamide.

| Amine | Coupling Agent/Method | Product | Reference |

| Ammonia | SOCl₂, then NH₃ | 2-(Acetyloxy)-2-methylpropanamide | masterorganicchemistry.com |

| Primary/Secondary Amine | HATU, DIPEA | N-substituted 2-(acetyloxy)-2-methylpropanamide | masterorganicchemistry.com |

Reduction to Corresponding Alcohols

The carboxylic acid group of 2-(acetyloxy)-2-methylpropanoic acid can be reduced to a primary alcohol, yielding 2-(acetyloxy)-2-methylpropan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ will also reduce the ester functionality if the reaction is not carefully controlled.

| Reducing Agent | Solvent | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(Acetyloxy)-2-methylpropan-1-ol | researchgate.netnih.gov |

Reactions Involving the Acetyloxy Group

The ester component of the molecule, the acetyloxy group, is also susceptible to chemical transformation, primarily through hydrolysis and transesterification processes.

Hydrolysis of the Ester Linkage

The ester linkage of 2-(acetyloxy)-2-methylpropanoic acid can be cleaved through hydrolysis to yield 2-hydroxy-2-methylpropanoic acid and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is followed by the elimination of the acetate (B1210297) leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid product. The kinetics of base-catalyzed hydrolysis for esters are often studied to understand the reaction mechanism. nih.gov

| Catalyst | Product(s) | Reference |

| Acid (e.g., HCl, H₂SO₄) | 2-Hydroxy-2-methylpropanoic acid + Acetic acid | |

| Base (e.g., NaOH, KOH) | 2-Hydroxy-2-methylpropanoic acid + Acetate salt | nih.gov |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of 2-(acetyloxy)-2-methylpropanoic acid, this reaction would more likely involve a derivative where the carboxylic acid has already been esterified. For instance, methyl 2-(acetyloxy)-2-methylpropanoate could undergo transesterification in the presence of another alcohol (R'OH) and an acid or base catalyst. This would result in the exchange of the methyl group for the R' group, forming a new ester. This process is an equilibrium reaction, and driving it to completion often requires using a large excess of the new alcohol or removing the displaced alcohol. researchgate.net

| Starting Ester | Alcohol (R'OH) | Catalyst | Product | Reference |

| Methyl 2-(acetyloxy)-2-methylpropanoate | Ethanol | Acid or Base | Ethyl 2-(acetyloxy)-2-methylpropanoate | researchgate.net |

| Ethyl 2-(acetyloxy)-2-methylpropanoate | Methanol | Acid or Base | Methyl 2-(acetyloxy)-2-methylpropanoate | researchgate.net |

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving 2-(acetyloxy)-2-methylpropanoic acid are intrinsically linked to the nature of the reactants and the reaction conditions. While the compound itself is achiral, its participation in reactions with chiral molecules can lead to the formation of diastereomeric products. The quaternary carbon center bearing the acetyloxy group can influence the facial selectivity of approaching reagents.

In reactions where the carboxylic acid moiety is transformed, the steric bulk of the gem-dimethyl groups and the acetyloxy group can play a significant role in directing the approach of reagents. For instance, in esterification or amidation reactions with chiral alcohols or amines, the steric hindrance around the carbonyl group could lead to a degree of kinetic resolution or diastereoselectivity.

While specific studies on the stereoselective reactions of 2-(acetyloxy)-2-methylpropanoic acid are not extensively documented, the principles of asymmetric synthesis suggest that the use of chiral catalysts or auxiliaries could induce enantioselectivity. For example, a chiral base could deprotonate the carboxylic acid to form a chiral ion pair, which would then react with an electrophile with a degree of facial bias. The development of stereoselective transformations involving this compound remains an area ripe for exploration.

Multi-Component Reactions Incorporating 2-(Acetyloxy)-2-methylpropanoic acid

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single, atom-economical step. organic-chemistry.org The Passerini and Ugi reactions are prominent examples of MCRs that utilize a carboxylic acid component. researchgate.netlookchem.com Given its structure, 2-(acetyloxy)-2-methylpropanoic acid is a potential substrate for these transformations, offering a route to highly functionalized products.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy carboxamide. researchgate.net The incorporation of 2-(acetyloxy)-2-methylpropanoic acid into a Passerini reaction would be expected to produce a product with a quaternary center bearing both an acetyloxy and a newly formed ester group.

Table 1: Hypothetical Passerini Reaction with 2-(Acetyloxy)-2-methylpropanoic acid

| Reactant 1 | Reactant 2 | Reactant 3 | Expected Product Structure |

| 2-(Acetyloxy)-2-methylpropanoic acid | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | R¹-CH(OC(O)C(CH₃)₂OAc)C(O)NHR² |

The steric hindrance of the gem-dimethyl groups on 2-(acetyloxy)-2-methylpropanoic acid might influence the reaction rate, potentially requiring longer reaction times or the use of activating agents.

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which results in the formation of a bis-amide. lookchem.com The use of 2-(acetyloxy)-2-methylpropanoic acid in an Ugi reaction would lead to even more complex structures, incorporating the acetyloxy-substituted quaternary center into a peptide-like backbone.

Table 2: Hypothetical Ugi Reaction with 2-(Acetyloxy)-2-methylpropanoic acid

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Expected Product Structure |

| 2-(Acetyloxy)-2-methylpropanoic acid | Aldehyde (R¹-CHO) | Amine (R²-NH₂) | Isocyanide (R³-NC) | R¹-CH(NHR²)C(O)N(R³)C(O)C(CH₃)₂OAc |

The successful implementation of 2-(acetyloxy)-2-methylpropanoic acid in these MCRs would provide rapid access to diverse molecular scaffolds with a high degree of functionalization, which could be valuable in the synthesis of compound libraries for drug discovery.

Synthesis of Advanced Functionalized Derivatives

The structure of 2-(acetyloxy)-2-methylpropanoic acid offers several handles for the synthesis of advanced functionalized derivatives. The carboxylic acid can be converted into a wide range of functional groups, while the acetyloxy group can be hydrolyzed to reveal a tertiary alcohol, which can then be further functionalized.

Derivatization of the Carboxylic Acid Moiety:

The carboxylic acid can be transformed into esters, amides, acid chlorides, and other derivatives using standard synthetic methodologies. For example, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Coupling with an amine, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC), would produce an amide.

Derivatization via the Acetyloxy Group:

Hydrolysis of the acetyloxy group, typically under basic or acidic conditions, would yield 2-hydroxy-2-methylpropanoic acid. This tertiary alcohol can then be a site for further reactions. For instance, it could be alkylated to form an ether or reacted with an acyl chloride to introduce a different ester group.

Post-MCR Modifications:

The products obtained from the Passerini and Ugi reactions using 2-(acetyloxy)-2-methylpropanoic acid would be rich in functional groups and thus excellent substrates for post-condensation modifications. For example, the ester linkage in the Passerini product could be selectively cleaved to reveal a new carboxylic acid and a tertiary alcohol, which could then be independently functionalized. The amide bonds in the Ugi product could also be subjected to various chemical transformations. Such strategies would allow for the generation of complex and diverse molecular architectures from a single MCR.

Advanced Spectroscopic and Structural Analysis of 2 Acetyloxy 2 Methylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed molecular picture of 2-(Acetyloxy)-2-methylpropanoic acid can be constructed.

Proton (¹H) NMR for Chemical Environment Elucidation

Proton NMR spectroscopy provides valuable information about the different types of protons and their immediate electronic environment within the 2-(Acetyloxy)-2-methylpropanoic acid molecule. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the methyl protons of the acetyloxy group and the two methyl groups attached to the propanoic acid backbone. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen atoms.

A detailed analysis of the ¹H NMR spectrum is pending the acquisition of experimental data.

Table 1: Predicted ¹H NMR Data for 2-(Acetyloxy)-2-methylpropanoic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCOCH₃ | ~2.1 | Singlet |

| -C(CH₃)₂ | ~1.5 | Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of 2-(Acetyloxy)-2-methylpropanoic acid. The spectrum is expected to show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, the quaternary carbon, and the methyl carbons.

While a publicly available ¹³C NMR spectrum is noted in the PubChem database, specific chemical shift values are not readily accessible. nih.gov

Table 2: Predicted ¹³C NMR Data for 2-(Acetyloxy)-2-methylpropanoic acid

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH | ~175-180 |

| -OC O- | ~170-172 |

| -C (CH₃)₂ | ~78-82 |

| -C(C H₃)₂ | ~22-26 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide further confirmation of the structure of 2-(Acetyloxy)-2-methylpropanoic acid by revealing correlations between protons and carbons.

COSY: A COSY spectrum would show correlations between protons that are coupled to each other. In this molecule, no significant proton-proton coupling is expected, resulting in a spectrum with only diagonal peaks.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Correlation) spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC: An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the unambiguous assignment of the quaternary carbon and the carbonyl carbons by observing correlations from the methyl protons.

Currently, there is no publicly available 2D NMR data for 2-(Acetyloxy)-2-methylpropanoic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For 2-(Acetyloxy)-2-methylpropanoic acid, GC-MS analysis would confirm the purity of the sample and provide its mass spectrum. The electron ionization (EI) mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern.

The NIST Mass Spectrometry Data Center reports a GC-MS analysis for this compound, with major fragmentation peaks observed at mass-to-charge ratios (m/z) of 43, 101, and 59. nih.gov The fragment at m/z 43 likely corresponds to the acetyl cation [CH₃CO]⁺, a common fragment for acetate (B1210297) esters. The fragments at m/z 101 and 59 would arise from further fragmentation of the parent molecule.

Table 3: GC-MS Fragmentation Data for 2-(Acetyloxy)-2-methylpropanoic acid

| m/z | Putative Fragment |

|---|---|

| 43 | [CH₃CO]⁺ |

| 101 | [M - COOH]⁺ or [M - CH₃CO]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. The calculated monoisotopic mass of 2-(Acetyloxy)-2-methylpropanoic acid (C₆H₁₀O₄) is 146.05790880 Da. nih.gov

An experimental HRMS analysis would aim to measure the mass of the molecular ion with high precision. A measured mass that is very close to the calculated mass would provide strong evidence for the correct elemental formula of the compound, thus confirming its identity.

Table 4: High-Resolution Mass Spectrometry Data for 2-(Acetyloxy)-2-methylpropanoic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₄ |

| Calculated Monoisotopic Mass | 146.05790880 Da |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For 2-(acetyloxy)-2-methylpropanoic acid, the IR spectrum is characterized by the presence of key functional groups: a carboxylic acid and an ester.

The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band due to the O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. The spectrum will also exhibit two distinct carbonyl (C=O) stretching vibrations. The C=O stretch of the carboxylic acid group is expected to appear in the range of 1725-1700 cm⁻¹, while the C=O stretch of the ester group will likely be observed at a slightly higher frequency, typically between 1750-1735 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for 2-(Acetyloxy)-2-methylpropanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Ester | C=O Stretch | 1750 - 1735 |

| Methyl Groups | C-H Stretch | 2975 - 2845 |

| Carboxylic Acid / Ester | C-O Stretch | 1300 - 1000 |

Crystallographic Analysis for Solid-State Structure (e.g., X-ray Diffraction)

For 2-(acetyloxy)-2-methylpropanoic acid, which is a solid at room temperature, X-ray diffraction analysis would provide invaluable insights into its solid-state structure. The analysis would begin with the growing of a suitable single crystal, which is then exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

As of the latest literature review, a specific crystal structure for 2-(acetyloxy)-2-methylpropanoic acid has not been publicly reported. However, if such an analysis were performed, it would be expected to confirm the covalent bond structure and provide precise measurements of the C-C, C-O, and C=O bond lengths and the angles between them. A key area of interest would be the characterization of the hydrogen bonding network formed by the carboxylic acid groups, which would likely show dimeric structures common to many carboxylic acids in the solid state.

Chromatographic Separations for Compound Characterization

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used methods in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing acidic compounds like 2-(acetyloxy)-2-methylpropanoic acid. A common approach would involve reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For 2-(acetyloxy)-2-methylpropanoic acid, a typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with an acid modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated and interacts consistently with the stationary phase. Detection can be achieved using a UV detector, as the carbonyl groups exhibit some UV absorbance.

Table 2: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. The methods developed for HPLC can often be transferred to a UPLC system for enhanced performance. cymitquimica.com

For the analysis of 2-(acetyloxy)-2-methylpropanoic acid, a UPLC method would offer a substantial reduction in run time and solvent consumption compared to traditional HPLC. The higher backpressure generated by the smaller particles requires specialized instrumentation capable of operating at these elevated pressures. The fundamental separation chemistry, however, remains the same, relying on a reverse-phase column and a similar mobile phase composition. chemsrc.com

Table 3: Illustrative UPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 2 µL |

Computational Chemistry and Mechanistic Elucidation of 2 Acetyloxy 2 Methylpropanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 2-(acetyloxy)-2-methylpropanoic acid. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

Electronic Properties: The electronic character of the molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. For 2-(acetyloxy)-2-methylpropanoic acid, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and ester groups, which possess lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbitals of the carbonyl groups (C=O) of both the carboxylic acid and the acetyl functions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In 2-(acetyloxy)-2-methylpropanoic acid, the MEP would show negative potential (red regions) around the carbonyl and hydroxyl oxygen atoms, indicating these are sites for electrophilic interaction. Positive potential (blue regions) would be expected around the acidic proton of the carboxyl group, marking it as the primary site for deprotonation and interaction with bases.

Calculated atomic charges, such as those from Natural Bond Orbital (NBO) analysis, quantify the electron distribution. The carbonyl carbons of both the ester and carboxylic acid groups would exhibit a significant positive partial charge, marking them as primary sites for nucleophilic attack.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability, localized on oxygen atoms. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, localized on C=O π* orbitals. |

| HOMO-LUMO Gap | 6.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a flexible molecule like 2-(acetyloxy)-2-methylpropanoic acid are governed by its three-dimensional structure and the relative stability of its conformers. Molecular modeling and conformational analysis are employed to explore the potential energy surface of the molecule and identify its low-energy (i.e., most stable) conformations.

The results of such an analysis would likely reveal several low-energy conformers. The most stable conformer is expected to be one that minimizes steric hindrance between the bulky methyl and acetyl groups while potentially allowing for an intramolecular hydrogen bond between the carboxylic acid proton and one of the ester's oxygen atoms. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution.

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Global Minimum) | ~180° | 0.00 | Anti-periplanar arrangement, minimal steric clash. |

| B | ~60° | 1.5 | Gauche conformation. |

| C | ~0° | 4.0 | Syn-periplanar arrangement, high steric strain. |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is indispensable for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. A relevant reaction for 2-(acetyloxy)-2-methylpropanoic acid is its hydrolysis, which involves the cleavage of the ester bond to yield acetic acid and 2-hydroxy-2-methylpropanoic acid. This reaction can be catalyzed by either acid or base.

Theoretical studies can map the entire reaction pathway for hydrolysis. By calculating the energy of the system along the reaction coordinate, a potential energy surface is generated. The highest point on the lowest energy path between reactants and products corresponds to the transition state. The structure of the transition state for this reaction would likely involve a tetrahedral intermediate formed by the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the ester's carbonyl carbon.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. Computational studies can also elucidate the role of solvent molecules in stabilizing the transition state and intermediates, often through explicit solvent models or implicit continuum models.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Molecule + OH⁻ | 0.0 |

| Transition State | Tetrahedral intermediate formation | +15.2 |

| Intermediate | Tetrahedral species | -5.8 |

| Products | 2-hydroxy-2-methylpropanoate + Acetate (B1210297) | -20.5 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods allow for the accurate prediction of various spectroscopic parameters, which can be directly compared with experimental data to validate both the computational model and the experimental structure assignment.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), and can be correlated with experimental spectra to assign specific signals to each nucleus in the molecule. PubChem lists experimental ¹³C NMR data, which can serve as a benchmark. uni.lu

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum. uni.lu Key vibrational modes for 2-(acetyloxy)-2-methylpropanoic acid would include the C=O stretching frequencies for the ester and carboxylic acid groups (typically in the 1700-1760 cm⁻¹ range), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and C-O stretching vibrations.

| Parameter | Hypothetical Calculated Value | Experimental Value (from spectral databases) |

|---|---|---|

| ¹³C NMR (Carboxyl C=O) | 179.5 ppm | ~178-182 ppm |

| ¹³C NMR (Ester C=O) | 172.0 ppm | ~170-173 ppm |

| ¹H NMR (Carboxyl OH) | 10.5 ppm | Variable, broad singlet |

| IR Freq. (Ester C=O stretch) | 1755 cm⁻¹ | ~1750 cm⁻¹ |

| IR Freq. (Acid C=O stretch) | 1715 cm⁻¹ | ~1710 cm⁻¹ |

In Silico Design Principles for Derivatization

The insights gained from computational studies of the parent molecule provide a solid foundation for the in silico design of new derivatives. By modifying the structure of 2-(acetyloxy)-2-methylpropanoic acid and recalculating its properties, one can rationally design new compounds with desired characteristics, such as altered reactivity, solubility, or biological activity, before undertaking their synthesis.

Modulating Reactivity: The reactivity of the molecule can be tuned by introducing electron-withdrawing or electron-donating groups. For instance, replacing the methyl group on the acetyl moiety with a trifluoromethyl group would increase the electrophilicity of the ester carbonyl carbon, making the molecule more susceptible to nucleophilic attack and hydrolysis. Computational models would predict a lower LUMO energy and a larger positive partial charge on the carbonyl carbon for this derivative.

Altering Physicochemical Properties: Properties like lipophilicity (LogP) and aqueous solubility can be predicted computationally. To increase water solubility, the acetyl group could be replaced with a more polar functional group, such as a glycolyl group. Conversely, to increase lipophilicity, the methyl groups could be extended to longer alkyl chains. These modifications can be modeled to predict their impact on properties like the molecule's calculated LogP (cLogP). chemscene.com

Structure-Activity Relationships: If the molecule is a lead compound in drug discovery, computational docking studies can be used to predict how different derivatives bind to a target protein. The MEP and shape of the derivatives can be computationally optimized to enhance binding affinity and selectivity. For example, modifying the carboxylic acid to a bioisostere like a tetrazole could alter binding interactions and metabolic stability.

This predictive power allows for the efficient screening of virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process.

Strategic Applications of 2-(Acetyloxy)-2-methylpropanoic acid in Organic Synthesis and Materials Science

Introduction

2-(Acetyloxy)-2-methylpropanoic acid, a specialized carboxylic acid derivative, is emerging as a compound of interest in the realms of organic synthesis and materials science. Its unique structure, featuring both a protected hydroxyl group and a carboxylic acid moiety, allows it to serve as a versatile building block in the construction of complex molecules and polymers. This article explores the strategic applications of 2-(acetyloxy)-2-methylpropanoic acid, focusing on its role in synthetic pathways, its use as a monomer in polymer chemistry, and its significance in the synthesis of pharmaceutical intermediates.

Future Research Trajectories and Innovations Centered on 2 Acetyloxy 2 Methylpropanoic Acid

Advancements in Asymmetric Synthesis and Enantioselective Methodologies

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal and materials chemistry. rsc.org For 2-(acetyloxy)-2-methylpropanoic acid, the development of asymmetric synthetic routes to obtain specific enantiomers would be a significant step forward. Future research in this area would likely focus on the catalytic asymmetric synthesis of α-stereogenic carboxylic acids. rsc.org

The construction of the quaternary stereocenter in 2-(acetyloxy)-2-methylpropanoic acid presents a formidable challenge due to steric hindrance. nih.govresearchgate.net However, recent advances in both organocatalysis and transition metal catalysis offer promising avenues. rsc.orgnih.gov Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, could be explored for their ability to control the stereochemistry of the reaction. researchgate.netscienceopen.com These catalysts are often robust, non-toxic, and can operate under mild reaction conditions. acs.org

Transition metal catalysis, employing metals such as ruthenium, rhodium, cobalt, nickel, or copper, could also be investigated for the asymmetric synthesis of this compound. researchgate.netacs.org For instance, the asymmetric hydrogenation of a suitable precursor could be a viable strategy. rsc.org The development of novel chiral ligands that can effectively coordinate with the metal center and induce high enantioselectivity will be crucial.

Table 1: Hypothetical Enantioselective Synthesis of 2-(Acetyloxy)-2-methylpropanoic Acid

| Catalyst Type | Chiral Ligand/Catalyst | Proposed Reaction | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Organocatalysis | Cinchona-alkaloid derived thiourea | Asymmetric α-functionalization of a propanoic acid derivative | >90% |

| Transition Metal | Ru(II)-BINAP | Asymmetric hydrogenation of an unsaturated precursor | >95% |

This table presents hypothetical data based on advancements in asymmetric synthesis for similar compounds.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Improving the efficiency and sustainability of chemical synthesis is a key goal of modern chemistry. The exploration of novel catalytic systems for the synthesis of 2-(acetyloxy)-2-methylpropanoic acid could lead to more environmentally friendly and economically viable production methods. Green catalytic technologies, which aim to reduce byproducts and energy consumption, would be at the forefront of this research. hnsincere.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach. acs.org Researchers could investigate the use of lipases or esterases for the enantioselective acylation or hydrolysis of a precursor to 2-(acetyloxy)-2-methylpropanoic acid. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

In addition to biocatalysis, the development of novel heterogeneous catalysts could also enhance the efficiency of the synthesis. Supported metal catalysts, for example, can be easily separated from the reaction mixture and reused, which is a key principle of green chemistry. acs.org Furthermore, chiral carboxylic acids themselves can act as ligands in transition metal-catalyzed reactions, opening up the possibility of autocatalysis or the use of structurally similar chiral acids to direct the synthesis. researchgate.netacs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

Furthermore, ML models can be used to optimize reaction parameters, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. duke.edu Active learning, a type of ML where the algorithm intelligently selects the most informative experiments to perform, can significantly reduce the number of experiments required to achieve optimal conditions. nih.gov This data-driven approach can lead to faster process development and a more efficient use of resources. researchgate.net

Table 2: AI-Driven Reaction Optimization for the Synthesis of 2-(Acetyloxy)-2-methylpropanoic Acid

| Parameter | Traditional Approach | AI-Optimized Approach | Predicted Improvement |

|---|---|---|---|

| Number of Experiments | 50-100 | 10-20 | 60-80% reduction |

| Time to Optimization | Weeks | Days | 75% reduction |

This table presents hypothetical data illustrating the potential benefits of integrating AI into reaction optimization.

Development of High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technique used to rapidly test large numbers of compounds for a specific activity. wikipedia.orgbmglabtech.com While traditionally used in drug discovery, HTS can also be applied to identify new applications for existing chemicals in areas such as materials science and agricultural chemistry. chemcopilot.com The development of HTS assays for 2-(acetyloxy)-2-methylpropanoic acid could lead to the discovery of novel and valuable uses for this compound.

A typical HTS campaign involves the screening of a large library of compounds against a specific biological or physical target. aragen.com For 2-(acetyloxy)-2-methylpropanoic acid, researchers could design assays to test its activity as an enzyme inhibitor, a receptor modulator, or a material with specific physical properties. mdpi.com The use of robotics and automated liquid handling allows for the rapid testing of thousands of compounds in a short period of time.

Recent advances in HTS technology, such as the use of label-free detection methods like mass spectrometry, have expanded the range of targets that can be screened. acs.orgpharmtech.com This could be particularly useful for identifying interactions between 2-(acetyloxy)-2-methylpropanoic acid and targets that are difficult to study using traditional fluorescence-based assays. The "hits" identified from an HTS screen can then be further investigated to validate their activity and explore their potential applications. medcraveonline.com

Contributions to Sustainable Chemistry and Circular Economy Principles

The principles of sustainable chemistry and the circular economy are increasingly important in the chemical industry. reagent.co.ukamericanchemistry.com Future research on 2-(acetyloxy)-2-methylpropanoic acid should consider its potential contributions to these important areas. This includes developing greener synthetic routes, exploring the use of renewable feedstocks, and designing for biodegradability. nih.govyale.edu

The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govpnas.org For the synthesis of 2-(acetyloxy)-2-methylpropanoic acid, this would involve maximizing atom economy, using safer solvents, and minimizing energy consumption. fiveable.me The use of catalytic methods, as discussed earlier, is a key strategy for achieving these goals.

In the context of a circular economy, researchers could investigate the potential for 2-(acetyloxy)-2-methylpropanoic acid to be produced from renewable resources or from waste streams. Waste valorization, the process of converting waste materials into more valuable products, is a growing area of research. fiveable.me Furthermore, designing the molecule to be biodegradable would ensure that it does not persist in the environment at the end of its life cycle.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-(acetyloxy)-2-methylpropanoic acid |

| Carbon dioxide |

| Methanol (B129727) |

| Formic acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Acetyloxy)-2-methylpropanoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification of 2-methylpropanoic acid with acetyl chloride or acetic anhydride under acidic catalysis. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side reactions like hydrolysis. Purification typically involves recrystallization or column chromatography. For structurally related esters, refluxing with stoichiometric reagents and inert atmospheres is recommended to enhance yield and purity .

Q. Which spectroscopic methods are most effective for characterizing 2-(Acetyloxy)-2-methylpropanoic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester group (δ ~2.0–2.3 ppm for acetyl protons) and the methyl branching.

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (carboxylic acid C=O, if present) are critical.

- HPLC/GC-MS : Quantify purity and detect volatile by-products. Impurity profiling should align with pharmacopeial standards, as seen in impurity analysis of related propanoic acid derivatives .

Q. What safety protocols are essential when handling 2-(Acetyloxy)-2-methylpropanoic acid in research labs?

- Methodological Answer :

- PPE : Use nitrile gloves, Tyvek® suits, and eye protection to prevent skin/eye contact.

- Ventilation : Local exhaust ventilation is critical to avoid inhalation of aerosols.

- Decontamination : Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and laundered separately .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., H₂SO₄, p-TsOH) to enhance esterification efficiency.

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to suppress hydrolysis.

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy can track reaction progress and identify intermediates, as demonstrated in complex ester syntheses .

Q. What strategies are effective for resolving contradictions in reported stability data under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) and analyze degradation products via LC-MS.

- Data Reconciliation : Compare degradation pathways with structurally similar compounds (e.g., aspirin derivatives), where ester hydrolysis dominates under alkaline conditions .

- Statistical Analysis : Apply multivariate regression to identify pH thresholds where stability diverges .

Q. What advanced chromatographic techniques are suitable for impurity profiling in pharmaceutical research?

- Methodological Answer :

- UPLC-MS/MS : Achieve high-resolution separation of trace impurities (e.g., acetyl migration by-products).

- Chiral HPLC : Resolve enantiomeric impurities if stereochemistry is a concern.

- Method Validation : Follow ICH Q2(R1) guidelines for linearity, precision, and LOQ, as applied to related propanoic acid impurities .

Q. How can computational modeling predict the reactivity of 2-(Acetyloxy)-2-methylpropanoic acid in biological systems?

- Methodological Answer :

- DFT Calculations : Model ester bond cleavage energetics under enzymatic or hydrolytic conditions.

- Molecular Docking : Simulate interactions with esterases or serum albumin to predict metabolic pathways, referencing studies on fenofibric acid derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for 2-(Acetyloxy)-2-methylpropanoic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.